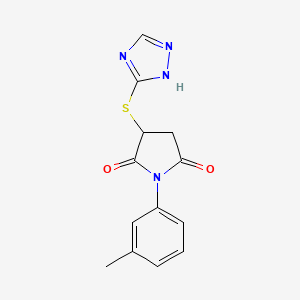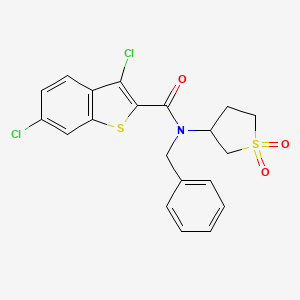
1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 3-methylphenyl group and a 4H-1,2,4-triazol-3-ylsulfanyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylbenzaldehyde, 4H-1,2,4-triazole-3-thiol, and pyrrolidine-2,5-dione.
Step 1: The 3-methylbenzaldehyde undergoes a condensation reaction with pyrrolidine-2,5-dione in the presence of a base such as sodium hydride to form the intermediate 1-(3-methylphenyl)pyrrolidine-2,5-dione.
Step 2: The intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under reflux conditions in the presence of a suitable solvent like ethanol to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 4H-1,2,4-triazol-3-ylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring in the 3-methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione core.
Substitution: Nitro or halogenated derivatives of the 3-methylphenyl group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom in the 4H-1,2,4-triazol-3-ylsulfanyl group could play a crucial role in these interactions, potentially forming covalent bonds with target proteins.
Comparación Con Compuestos Similares
- 1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione
- 1-(4-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione
- 1-(3-methylphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,4-dione
Uniqueness: The unique combination of the 3-methylphenyl group and the 4H-1,2,4-triazol-3-ylsulfanyl group in the pyrrolidine-2,5-dione core distinguishes this compound from other similar compounds. This structural uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H12N4O2S |
|---|---|
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H12N4O2S/c1-8-3-2-4-9(5-8)17-11(18)6-10(12(17)19)20-13-14-7-15-16-13/h2-5,7,10H,6H2,1H3,(H,14,15,16) |
Clave InChI |
OHHGSUSCJVUVJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15098372.png)
![(4E)-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B15098374.png)
![5-(3-Ethoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B15098378.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098382.png)
![2-[5-[(4-Bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazine](/img/structure/B15098384.png)
![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098385.png)

![2-amino-N-benzyl-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15098407.png)
![N-(3-chlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15098415.png)


![4-[(2,6-Difluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B15098440.png)
![3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15098445.png)
